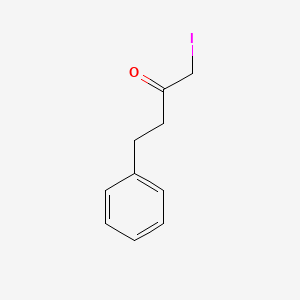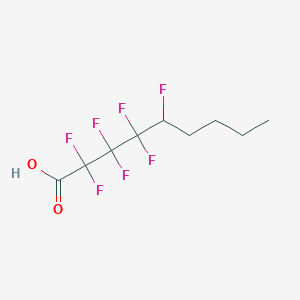
2,2,3,3,4,4,5-Heptafluorononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5-Heptafluorononanoic acid is a perfluorinated carboxylic acid with the molecular formula C9H3F7O2. It is a member of the perfluorinated carboxylic acids family, known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity. These properties make them valuable in various industrial applications, particularly in the production of fluoropolymers and surfactants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5-Heptafluorononanoic acid typically involves the fluorination of nonanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where nonanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions typically include the use of anhydrous hydrogen fluoride as the fluorinating agent and a suitable electrolyte to facilitate the electrochemical reaction. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5-Heptafluorononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols or aldehydes.
Substitution: Compounds with hydroxyl or amino groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5-Heptafluorononanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5-Heptafluorononanoic acid involves its interaction with biological membranes and proteins. The compound’s perfluorinated structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it can bind to proteins, altering their structure and activity. These interactions can lead to various biological effects, including cytotoxicity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol: A perfluorinated alcohol with similar chemical properties but different functional groups.
Perfluorononanoic acid: Another perfluorinated carboxylic acid with a similar structure but different fluorination pattern.
Uniqueness
2,2,3,3,4,4,5-Heptafluorononanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher thermal stability and resistance to degradation compared to other perfluorinated compounds. These properties make it particularly valuable in applications requiring extreme chemical resistance and stability.
Propiedades
Número CAS |
498543-97-8 |
|---|---|
Fórmula molecular |
C9H11F7O2 |
Peso molecular |
284.17 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5-heptafluorononanoic acid |
InChI |
InChI=1S/C9H11F7O2/c1-2-3-4-5(10)7(11,12)9(15,16)8(13,14)6(17)18/h5H,2-4H2,1H3,(H,17,18) |
Clave InChI |
LDTCDPAKQFHNGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C(C(C(=O)O)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


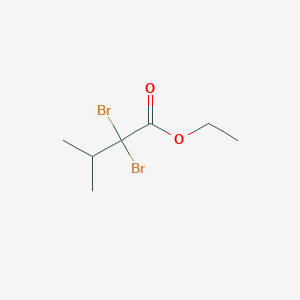
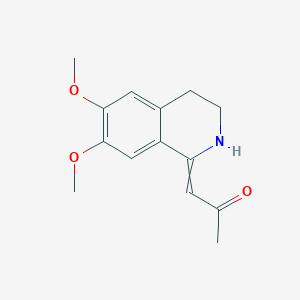
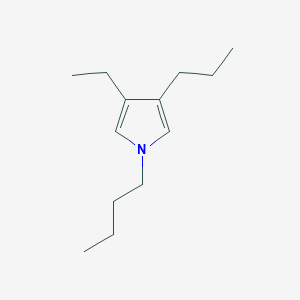
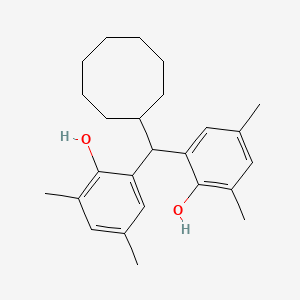
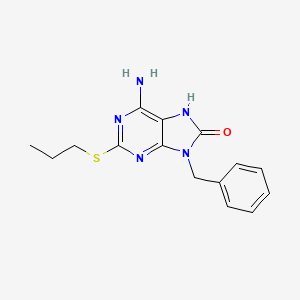
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
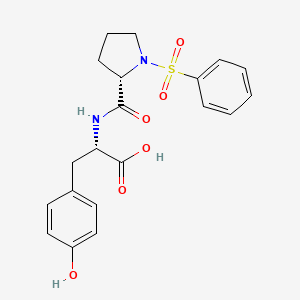

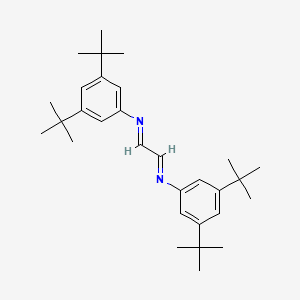
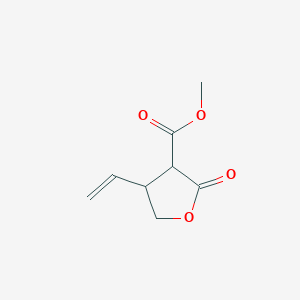
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)

